molecular formula C16H18N4O5 B1580729 Z-Gly-His-OH CAS No. 38972-84-8

Z-Gly-His-OH

Cat. No. B1580729
CAS RN: 38972-84-8
M. Wt: 346.34 g/mol
InChI Key: MGWOHDNBHDHWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gly-His-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis .


Synthesis Analysis

The synthesis of Z-Gly-His-OH involves protecting the carboxyl group of Boc-His(Bn)-OH in the form of a methyl ester. The compound is then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue . Z-Gly-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .


Molecular Structure Analysis

The linear formula of Z-Gly-His-OH is C6H5CH2OOCNHCH2COOH. It has a molecular weight of 209.20 .


Chemical Reactions Analysis

Z-Gly-His-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .


Physical And Chemical Properties Analysis

Z-Gly-His-OH has a molecular weight of 346.33800, a density of 1.383 g/cm3, and a boiling point of 757.2ºC at 760 mmHg .

Safety And Hazards

When handling Z-Gly-His-OH, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Z-Gly-His-OH research could involve constructing a small library of carnosine analogues that can be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . This could help answer many questions concerning the pharmacophoric regions in carnosine and its significance to the molecule’s diverse biological activities .

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(20-13(15(22)23)6-12-7-17-10-19-12)8-18-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,24)(H,20,21)(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWOHDNBHDHWGD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-His-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-His-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-His-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-His-OH
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Z-Gly-His-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-His-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-His-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.